6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their inhibitory activity against egfr and her2 , which are key proteins involved in cell growth and proliferation.
Mode of Action
If it acts similarly to related compounds, it may interact with its targets (such as EGFR and HER2) to inhibit their activity , thereby affecting cell growth and proliferation.
Biochemical Analysis
Biochemical Properties
6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . By inhibiting these enzymes, this compound can modulate various signaling pathways and cellular processes. Additionally, it has been shown to interact with proteins involved in cell proliferation and survival, making it a potential candidate for cancer research .
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce cytotoxicity in certain cancer cell lines, leading to cell death . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival . Its ability to modulate cellular metabolism also makes it a valuable tool for studying metabolic pathways and energy production in cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on tyrosine kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular function. Additionally, this compound can interact with other biomolecules, such as transcription factors and regulatory proteins, further influencing cellular processes . These interactions highlight the compound’s potential as a therapeutic agent for targeting specific molecular pathways in disease.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of tyrosine kinase activity and persistent changes in gene expression . These temporal effects are important considerations for researchers using this compound in in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tyrosine kinase activity without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle . Additionally, it has been shown to alter metabolite levels, such as ATP and NADH, which are critical for energy production and cellular function . These effects on metabolic pathways underscore the compound’s potential for studying metabolic disorders and developing therapeutic interventions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness in modulating biochemical reactions and cellular processes . Understanding the transport and distribution of this compound is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. This compound can be targeted to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to affect energy production
Preparation Methods
The synthesis of 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 6-bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Chemical Reactions Analysis
6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Scientific Research Applications
6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride is used in various scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly in the context of drug development.
Material Science: It is used in the synthesis of novel materials with specific properties for industrial applications.
Comparison with Similar Compounds
Similar compounds to 6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride include:
6-Bromo-2-(3-ethoxyphenyl)quinoline-4-carboxylic acid: This compound is a precursor in the synthesis of this compound.
6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester: This compound shares a similar quinoline core structure but differs in its substituents and functional groups.
The uniqueness of this compound lies in its carbonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis .
Properties
IUPAC Name |
6-bromo-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO2/c1-2-23-13-5-3-4-11(8-13)17-10-15(18(20)22)14-9-12(19)6-7-16(14)21-17/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPILLIVDCMEAHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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